molecular formula C4H10ClN B051891 Cyclobutanamine hydrochloride CAS No. 6291-01-6

Cyclobutanamine hydrochloride

Cat. No. B051891
M. Wt: 107.58 g/mol
InChI Key: NFAZOGXQOWEWBM-UHFFFAOYSA-N
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Patent
US09233964B2

Procedure details

Sulfuryl chloride (104 mmol) was dissolved in dry CH3CN (25 mL), added cyclobutylamine hydrochloride (31 mmol) and stirred at reflux for 16 h. The obtained reaction mixture was cooled to rt and concentrated in vacuo. The obtained residue was trituated with Et2O (2×25 mL). The combined Et2O-phases were concentrated in vacuo affording the title compound as oil.
Quantity
104 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].Cl.[CH:7]1([NH2:11])[CH2:10][CH2:9][CH2:8]1>CC#N>[CH:7]1([NH:11][S:1]([Cl:5])(=[O:3])=[O:2])[CH2:10][CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
104 mmol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
31 mmol
Type
reactant
Smiles
Cl.C1(CCC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The combined Et2O-phases were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)NS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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